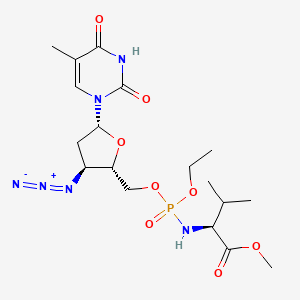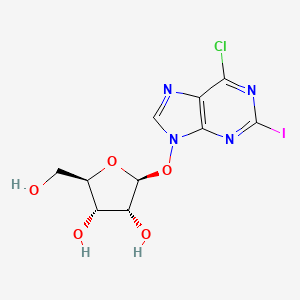
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile typically involves the introduction of trifluoromethyl groups and an iodine atom onto a benzonitrile ring. One common method involves the reaction of a suitable benzonitrile precursor with trifluoromethylating agents and iodine sources under specific conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide and copper powder in pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzonitrile ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile involves its interaction with molecular targets through its trifluoromethyl groups and iodine atom. These functional groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(trifluoromethyl)indoles: These compounds share the trifluoromethyl groups but differ in the core structure, which is an indole instead of a benzonitrile.
Trifluoromethylpyridines: These compounds have a pyridine core and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on a benzonitrile core. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H2F6IN |
|---|---|
Molekulargewicht |
365.01 g/mol |
IUPAC-Name |
5-iodo-2,3-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F6IN/c10-8(11,12)6-2-5(16)1-4(3-17)7(6)9(13,14)15/h1-2H |
InChI-Schlüssel |
TZWJBURUVSYFNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


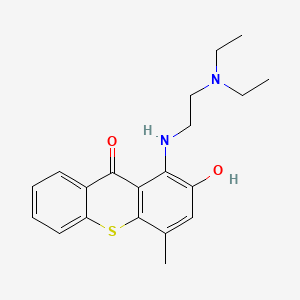
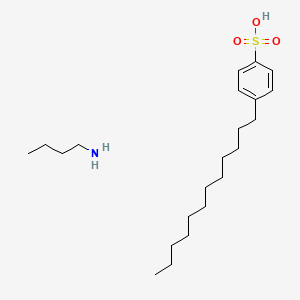

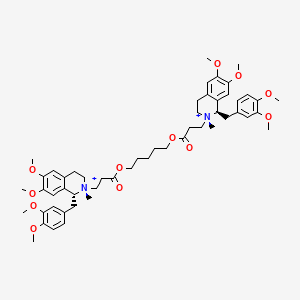

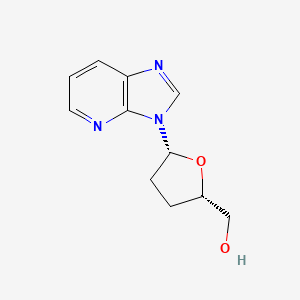
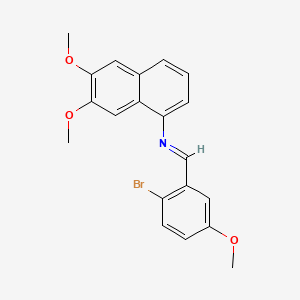
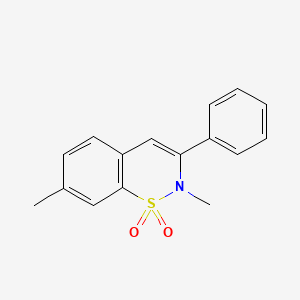
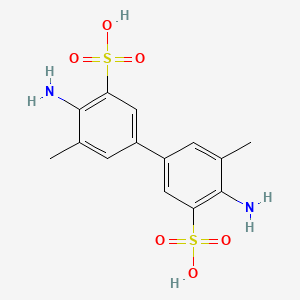
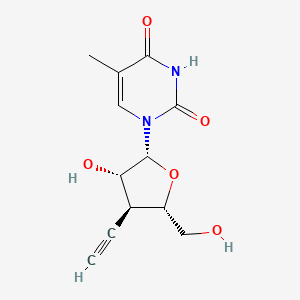
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
